Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-
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Overview
Description
2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a benzofuran ring substituted with a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone typically involves the bromination of 1-(3-phenethylbenzofuran-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the ethanone group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(3-phenethylbenzofuran-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-phenethylbenzofuran-2-yl)acetic acid.
Scientific Research Applications
2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3-bromophenyl)ethanone
- 2-bromo-1-(2,3-difluorophenyl)ethanone
- 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
Uniqueness
2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone is unique due to the presence of the phenethyl group attached to the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
158358-17-9 |
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Molecular Formula |
C18H15BrO2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2 |
InChI Key |
PEXBCCVATOSBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr |
Origin of Product |
United States |
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